Androsta-4,6,8(9)-triene-3,17-dione Androsta-4,6,8(9)-triene-3,17-dione
Brand Name: Vulcanchem
CAS No.: 115930-43-3
VCID: VC20799436
InChI: InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1
SMILES: CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol

Androsta-4,6,8(9)-triene-3,17-dione

CAS No.: 115930-43-3

Cat. No.: VC20799436

Molecular Formula: C19H22O2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Androsta-4,6,8(9)-triene-3,17-dione - 115930-43-3

Specification

CAS No. 115930-43-3
Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
IUPAC Name (10S,13S,14S)-10,13-dimethyl-2,11,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1
Standard InChI Key IVSWIZWRBZUXRO-SNRMKQJTSA-N
Isomeric SMILES C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C
SMILES CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C
Canonical SMILES CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator